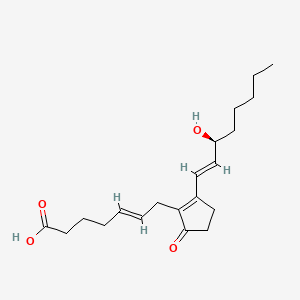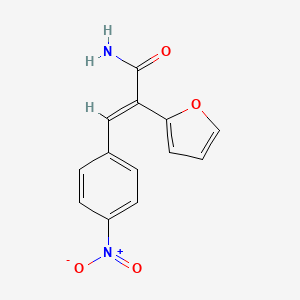![molecular formula C21H42O3 B1239855 3-[(Z)-octadec-11-enoxy]propane-1,2-diol CAS No. 76971-20-5](/img/structure/B1239855.png)
3-[(Z)-octadec-11-enoxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-octadec-11-enoxy]propane-1,2-diol is a novel isomer of selachyl alcohol, isolated from Paramecium phospholipids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-[(Z)-octadec-11-enoxy]propane-1,2-diol can be synthesized through several methods commonly used for alcohols. These include:
Hydration of Alkenes: This method involves the addition of water to alkenes in the presence of a catalyst.
Reduction of Carbonyl Compounds: Alcohols can be prepared by reducing aldehydes and ketones using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: This involves the reaction of Grignard reagents (RMgX) with carbonyl compounds to form alcohols.
Industrial Production Methods
Industrial production of alcohols often involves the hydration of alkenes using steam under pressure and in the presence of phosphoric acid. This method is used for large-scale production of alcohols like ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Z)-octadec-11-enoxy]propane-1,2-diol undergoes several types of chemical reactions:
Dehydration: Alcohols can be dehydrated to form alkenes in the presence of acid catalysts like sulfuric acid (H2SO4).
Substitution: Alcohols can react with hydrogen halides (HX) to form alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC (Pyridinium chlorochromate)
Dehydration: H2SO4, Al2O3
Substitution: HX (HCl, HBr, HI)
Major Products
Oxidation: Aldehydes, Carboxylic acids
Dehydration: Alkenes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
3-[(Z)-octadec-11-enoxy]propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Studied for its role in cellular processes and as a component of phospholipids.
Medicine: Potential therapeutic applications due to its unique properties.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Z)-octadec-11-enoxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. It is known to affect cellular processes by integrating into phospholipid membranes, influencing membrane fluidity and signaling pathways . The precise molecular mechanisms remain an area of active research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selachyl Alcohol: A closely related isomer with similar structural properties.
Methanol: A simple alcohol with a single carbon atom.
Uniqueness
3-[(Z)-octadec-11-enoxy]propane-1,2-diol is unique due to its specific isomeric structure, which imparts distinct physical and chemical properties. Its role in phospholipid membranes sets it apart from other alcohols, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
76971-20-5 |
|---|---|
Molekularformel |
C21H42O3 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
3-[(Z)-octadec-11-enoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h7-8,21-23H,2-6,9-20H2,1H3/b8-7- |
InChI-Schlüssel |
VPYHUTCCGRNLPL-FPLPWBNLSA-N |
SMILES |
CCCCCCC=CCCCCCCCCCCOCC(CO)O |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCCCCOCC(CO)O |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCCOCC(CO)O |
Synonyme |
1-O-octadec-cis-11-enyl glycerol paramecyl alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,5R,6S,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239772.png)
![4-[5-[(E)-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid](/img/structure/B1239773.png)

![2-[(Methylsulfanyl)sulfonyl]ethane-1-sulfonic acid--sodium (1/1)](/img/structure/B1239779.png)










